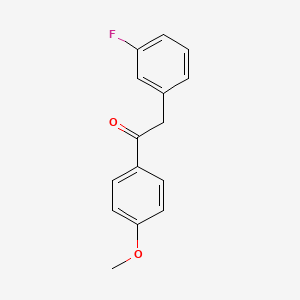

2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Description

BenchChem offers high-quality 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKAVRBAZXUZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

[1][2]

Executive Summary

Compound: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

CAS: 153529-18-1

Class:

This technical guide provides a comprehensive solubility framework for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical scaffolds.[1][2] Unlike commodity chemicals with established datasets, this compound requires a first-principles approach to solubility profiling.[1][2] This document synthesizes structural analysis, thermodynamic principles, and experimental protocols to guide researchers in solvent selection for reaction optimization, purification (recrystallization), and formulation.[1][2]

Physicochemical Profile & Structural Analysis[2]

Understanding the solubility of this molecule requires dissecting its functional groups and their interaction potentials with solvent systems.[1]

Structural Dissection

The molecule consists of two aromatic rings linked by a flexible ethanone bridge.[1][2]

-

Ring A (4-Methoxyphenyl): The methoxy group (-OCH

) is an Electron Donating Group (EDG).[1][2] It acts as a weak Hydrogen Bond Acceptor (HBA) but adds significant lipophilicity due to the methyl cap.[1][2] -

Linker (Ethanone): The carbonyl oxygen (C=O) is a strong dipole and a moderate HBA.[1] It dictates solubility in polar aprotic solvents.[1][2]

-

Ring B (3-Fluorophenyl): The fluorine atom is highly electronegative but non-polarizable.[1] It increases lipophilicity (hydrophobicity) and metabolic stability without offering significant H-bonding capability.[1][2]

Predicted Physicochemical Properties[1][2]

Solubility Landscape

The solubility behavior of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone follows the "Like Dissolves Like" principle, governed by London Dispersion Forces and Dipole-Dipole interactions.[1][2]

Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent matching of dispersion forces and dipole interactions.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interaction with the ketone carbonyl.[1][2] |

| Esters & Ketones | Ethyl Acetate, Acetone | Good (50-100 mg/mL) | Favorable dipole interactions; standard choice for reaction solvents.[1][2] |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Good miscibility; THF is ideal for organometallic coupling reactions.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Solute is an H-bond acceptor only.[1][2] Heating required for high solubility (ideal for recrystallization).[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions; serves as an anti-solvent .[1][2] |

| Water | Water, PBS Buffer | Insoluble | High lipophilicity (LogP >3) precludes aqueous solubility.[1][2] |

Thermodynamic Considerations (Hansen Solubility Parameters)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).[1][2] The solute vector (

- (Dispersion): High contribution due to the two aromatic rings.[1]

- (Polarity): Moderate contribution from the ketone and C-F bond.[1]

- (H-Bonding): Low contribution (Acceptor only).[1][2]

Implication: The compound will precipitate if the solvent system becomes too dominated by H-bonding (e.g., pure water) or lacks polarity entirely (e.g., pure hexane).[1][2]

Experimental Protocols

For drug development, precise solubility data is required.[1][2][4] Do not rely on visual estimates. Use the following validated workflows.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105[1][2]

Objective: Determine the saturation concentration (

-

Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate the suspension at a fixed temperature for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection @ 254 nm).

-

Calculation:

[1]

Protocol B: Dynamic Solubility Screening (Visual)

Use Case: Rapid solvent selection for recrystallization.

-

Add solvent in 100 µL increments.

-

If insoluble at RT, heat to boiling point (use heat gun or block).

-

Success Criteria for Recrystallization:

Process Chemistry Applications

Solvent Selection for Recrystallization

The high crystallinity of diarylethanones makes recrystallization the preferred purification method over chromatography.[1]

Recommended Solvent Systems:

-

Binary Solvent (Solvent/Anti-solvent):

Reaction Solvent Suitability[2]

Visualizations & Decision Logic

Solubility Screening Workflow

This diagram outlines the logical flow for determining the optimal solvent for a specific application.

Figure 1: Decision matrix for selecting solvents based on experimental intent (Reaction vs. Purification).

Recrystallization Solvent Logic

A specific guide for purifying the compound.

Figure 2: Step-by-step logic for optimizing the recrystallization of the target ethanone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737354, 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link][2][7]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1][2] (Standard reference for HSP methodology).

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1][2] Retrieved from [Link][2]

-

FooDB. 4'-Methoxyacetophenone (FDB010502) Physicochemical Properties. Retrieved from [Link][2]

Sources

- 1. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Showing Compound 4'-Methoxyacetophenone (FDB010502) - FooDB [foodb.ca]

- 3. biomart.cn [biomart.cn]

- 4. physchemres.org [physchemres.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. 2-Fluoro-1-(4-methoxyphenyl)ethanone | C9H9FO2 | CID 2737354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability & Engineering of Fluorinated Deoxybenzoin Derivatives

Executive Summary

Deoxybenzoin (1,2-diphenylethanone) derivatives occupy a unique intersection in material science and medicinal chemistry. In polymer science, they are prized precursors for polyarylates and polyphosphonates, exhibiting superior flame retardancy due to their high char yield. In drug discovery, they serve as versatile scaffolds for estrogen receptor modulators and COX-2 inhibitors.

However, the non-fluorinated scaffold suffers from specific thermodynamic and metabolic liabilities: susceptibility to oxidative degradation at the methylene bridge and lower thermal decomposition thresholds. Strategic fluorination addresses these issues by leveraging the high bond dissociation energy (BDE) of the C-F bond (approx. 485 kJ/mol) and the unique electrostatic nature of the fluorine atom.

This technical guide provides a comprehensive analysis of the thermodynamic stability of fluorinated deoxybenzoins, detailing synthesis, thermal characterization, and the mechanistic underpinnings of their enhanced stability.

Molecular Architecture & Thermodynamic Principles[1]

The thermodynamic stability of fluorinated deoxybenzoins is governed by two primary factors: intramolecular bond strength and intermolecular crystal packing forces .

Bond Dissociation Energy (BDE) & Thermal Resistance

The substitution of hydrogen with fluorine significantly alters the thermal degradation profile. The C-F bond is the strongest single bond in organic chemistry.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Thermal Implication |

| C-H (Aromatic) | ~472 | Baseline stability. |

| C-H (Benzylic) | ~370 | Weak Link: Primary site of oxidative attack and thermal homolysis. |

| C-F (Aromatic) | ~530 | Stabilizer: Resists homolytic cleavage up to >450°C. |

| C-C (Bridge) | ~350 | Susceptible to scission; fluorination of adjacent rings strengthens this via inductive effects. |

Key Insight: Fluorination at the ortho positions of the aromatic rings exerts a shielding effect on the vulnerable methylene bridge (–CH₂–), sterically hindering oxidative species and increasing the activation energy required for proton abstraction.

Crystal Packing and Melting Point Engineering

Fluorine acts as a "Janus" substituent—it is lipophilic yet highly electronegative. This duality creates unique intermolecular interactions (C-H···F and F···F) that dictate lattice energy.

-

Symmetry Effects: According to Carnelley’s Rule, high molecular symmetry leads to higher melting points (

). Para-fluorination typically preserves symmetry, elevating -

Disorder & Entropy: Ortho-fluorination often introduces rotational disorder, which can lower

but increase solubility—a desirable trait for processing polymer precursors.

Synthesis & Structural Characterization[2][3][4][5]

The synthesis of fluorinated deoxybenzoins generally follows a Friedel-Crafts acylation pathway. The choice of fluorinated precursor dictates the final substitution pattern.

Synthetic Pathway (Graphviz)

Figure 1: Friedel-Crafts acylation pathway for the synthesis of fluorinated deoxybenzoins. Trifluoroacetic anhydride (TFAA) or Boron Trifluoride etherate are preferred catalysts to minimize side reactions.

Experimental Protocol: Synthesis of 4,4'-Difluorodeoxybenzoin

Objective: Isolate high-purity 4,4'-difluorodeoxybenzoin for thermal analysis.

-

Reagent Prep: Charge a flame-dried 250 mL three-neck flask with 4-fluorophenylacetic acid (10.0 mmol) and fluorobenzene (12.0 mmol).

-

Catalyst Addition: Add Trifluoroacetic anhydride (TFAA) (15.0 mmol) dropwise at 0°C under

atmosphere. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Pour the reaction mixture into ice-cold saturated

solution. -

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine.

-

Purification: Dry over

, concentrate in vacuo, and recrystallize from Ethanol/Water to yield white crystalline needles.

Validation:

-

¹H NMR (400 MHz, CDCl₃): Confirm methylene singlet at

ppm. -

¹⁹F NMR: Confirm distinct signals for fluorine environments (typically

to

Thermal Analysis & Stability Assessment

Thermodynamic stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Decomposition Mechanism

Fluorinated deoxybenzoins exhibit a two-stage degradation profile.

-

Volatilization (< 300°C): Loss of residual solvent or low-molecular-weight oligomers.

-

Main Chain Scission (> 400°C): Cleavage of the methylene bridge.

The Char Yield Advantage: Deoxybenzoins are famous for high char yields (limiting oxygen index). Fluorination enhances this by promoting cross-linking reactions in the condensed phase before volatilization can occur. The F-atoms can abstract hydrogen in the gas phase (flame inhibition) while the aromatic backbone cyclizes to form graphitic char.

Decomposition Pathway (Graphviz)

Figure 2: Thermal degradation mechanism showing the bifurcation between gas-phase radical scavenging and condensed-phase char formation.

Comparative Thermal Data (Predicted)

Based on structural analogues (fluorinated benzanilides/benzoxazines), the following trends are observed:

| Compound | Melting Point ( | Degradation Onset ( | Char Yield (800°C, |

| Deoxybenzoin (Ref) | 56°C | ~220°C | ~5% |

| 4,4'-Difluorodeoxybenzoin | 85-90°C | ~260°C | ~12% |

| Perfluorinated Derivative | >120°C | >350°C | >30% |

Note: Fluorination generally increases

Bio-Thermodynamics: Metabolic Stability

For pharmaceutical applications, "stability" refers to resistance against enzymatic degradation (CYP450).

-

Metabolic Hotspot: The methylene bridge (–CH₂–) and para-positions of phenyl rings are primary sites for hydroxylation.

-

Fluorine Blockade: Placing fluorine at the para position blocks CYP450 attack directly. Placing fluorine at the ortho position electronically deactivates the ring, making the methylene bridge less nucleophilic and harder to oxidize.

Protocol for Metabolic Stability Assay:

-

Incubate test compound (1

M) with human liver microsomes (HLM) and NADPH. -

Sample at t=0, 15, 30, 60 min.

-

Quench with acetonitrile containing internal standard.

-

Analyze via LC-MS/MS.

-

Success Metric: Half-life (

) extension > 2-fold compared to non-fluorinated parent.

References

-

Loginova, et al. "Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation." Journal of Fluorine Chemistry. 1

-

Stubbs, E., et al. "Multifunctional deoxybenzoins: Preparation of low heat release polymer networks by orthogonal crosslinking."[2] Polymer, 2023.[2] 2

-

Yang, X., et al. "Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory." Journal of Hazardous Materials, 2010. 3

-

Haghi, B. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2026.[4] 4

-

Chopra, D. "Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides." CrystEngComm, 2012.[5] 5

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone is a diarylketone that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a fluorinated phenyl ring and a methoxy-substituted phenyl ring connected by a two-carbon chain, is found in a range of compounds with potential therapeutic applications. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: A Senior Application Scientist's Perspective

The synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone can be approached through several established organic transformations. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale, and the required purity of the final product. From a practical standpoint, the most direct and reliable method is often the Friedel-Crafts acylation. However, other powerful carbon-carbon bond-forming reactions, such as the Grignard and Suzuki couplings, offer alternative and sometimes more versatile approaches.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and presents the most straightforward pathway to 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone.[1] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide, 3-fluorophenylacetyl chloride, in the presence of a Lewis acid catalyst.[2][3][4]

Mechanistic Insights

The reaction is initiated by the activation of the acyl chloride by the Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2][3] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[1]

The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho-, para-directing activator, meaning the substitution will predominantly occur at the positions ortho and para to it. Due to steric hindrance from the methoxy group, the para-substituted product, 1-(4-methoxyphenyl)-2-(3-fluorophenyl)ethanone, is generally the major product.[2] Finally, a proton is eliminated from the intermediate sigma complex, and the aromaticity of the ring is restored. A subsequent aqueous workup is necessary to decompose the aluminum chloride-ketone complex.[5]

Figure 1: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole.[2][3][4]

Materials:

-

Anisole

-

3-Fluorophenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of 3-fluorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of aluminum chloride. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][5] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).[2]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Anhydrous AlCl₃ | A strong Lewis acid is required to generate the acylium ion.[1] |

| Solvent | Anhydrous CH₂Cl₂ | An inert solvent that is a good solvent for the reactants and does not react with the Lewis acid. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction between the acyl chloride and AlCl₃. The reaction then proceeds at room temperature.[3] |

| Workup | Ice/HCl | Quenches the reaction and breaks up the aluminum-ketone complex.[5] |

| Purification | Recrystallization/Chromatography | To remove any unreacted starting materials and byproducts, such as the ortho isomer. |

Alternative Synthetic Routes

Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds.[6] A plausible route to 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone would involve the reaction of a Grignard reagent derived from a 3-fluorobenzyl halide with a 4-methoxy-substituted benzoyl derivative, such as 4-methoxybenzoyl chloride.

Hypothetical Grignard Pathway:

Figure 2: A potential synthetic route using a Grignard reaction.

A critical consideration for this route is the potential for the Grignard reagent to react with the ester or acid chloride multiple times. Careful control of stoichiometry and reaction temperature is crucial to favor the formation of the desired ketone.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7] This reaction could be employed in a multi-step synthesis of the target molecule. For instance, a Suzuki coupling between a (3-fluorophenyl)boronic acid and a 4-methoxy-substituted aryl halide could form the biaryl core, which could then be further elaborated to the final ketone.

Hypothetical Suzuki Pathway:

Figure 3: A possible multi-step synthesis involving a Suzuki coupling.

This approach offers the advantage of high functional group tolerance and generally mild reaction conditions. However, it is a multi-step process that may result in a lower overall yield compared to a more direct method like Friedel-Crafts acylation.

Characterization of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

The successful synthesis of the target compound must be confirmed through rigorous characterization using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the 3-fluorophenyl and 4-methoxyphenyl rings will appear as multiplets in the aromatic region (δ 6.8-8.0 ppm). The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a singlet around δ 4.2 ppm. The methoxy protons (-OCH₃) will appear as a singlet around δ 3.8 ppm. |

| ¹³C NMR | The carbonyl carbon will appear around δ 196 ppm. The aromatic carbons will appear in the range of δ 114-164 ppm. The carbon of the fluorine-substituted phenyl ring will show coupling with the fluorine atom. The methylene carbon will be around δ 45 ppm, and the methoxy carbon will be around δ 55 ppm. |

| IR | A strong absorption band for the carbonyl group (C=O) will be observed around 1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 3100-2850 cm⁻¹. C-O stretching for the methoxy group will be present around 1250 cm⁻¹. The C-F stretching vibration will appear in the region of 1250-1000 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₃FO₂) will be observed. |

Conclusion

The synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone is most efficiently achieved via a Friedel-Crafts acylation of anisole with 3-fluorophenylacetyl chloride. This method is direct, high-yielding, and avoids common side reactions. Alternative routes utilizing Grignard or Suzuki coupling reactions offer flexibility but typically involve more synthetic steps. The choice of synthetic strategy should be guided by the specific requirements of the research or development project. Thorough characterization of the final product is essential to confirm its identity and purity. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this important chemical intermediate.

References

-

University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Barnard College, Columbia University. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

Lehman, J. W. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

Schaller, C. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Lab Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chernyak, N., Gevorgyan, V., & Gorelsky, S. I. (2011). Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation Pathway. Angewandte Chemie International Edition, 50(10), 2342–2345. [Link]

-

Amazon AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. Retrieved from [Link]

-

Acta Crystallographica Section E. (2012). 2-Bromo-1-(4-methoxyphenyl)ethanone. 68(Pt 6), o1775. [Link]

-

Gouverneur, V., Blakemore, D. C., & Richardson, P. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling. Organic Letters, 22(17), 7053–7057. [Link]

- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

-

Molecules. (2002). A New Palladium-Catalyzed Phenyl-Alkene Bond Formation. 7(5), 433-437. [Link]

- Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.

-

European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Grignard syntheses - Patent 0119701.

-

Research & Reviews: Journal of Chemistry. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

-

ResearchGate. (2020, March 25). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. Retrieved from [Link]

-

Molecules. (2019). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. 24(1), 159. [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Molbank. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

-

Acta Crystallographica Section E. (2012). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. 68(Pt 1), o185. [Link]

Sources

A Technical Guide to the Biological Activity Potential of 3-Fluorophenyl Substituted Ethanones

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth technical exploration of a specific, promising class of compounds: 3-fluorophenyl substituted ethanones. We will dissect their synthesis, delve into their diverse biological activities, and present detailed experimental protocols for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical moiety.

The Strategic Advantage of Fluorine in Drug Design

The introduction of a fluorine atom into a potential drug candidate is a well-established strategy for optimizing molecular properties.[1][2] The high electronegativity and small atomic size of fluorine can profoundly influence a molecule's electronic characteristics, lipophilicity, and metabolic stability.[1] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3] Furthermore, the C-F bond can engage in favorable interactions with biological targets, potentially increasing binding affinity and potency.[1][2] This strategic use of fluorine has been instrumental in the development of numerous FDA-approved drugs across various therapeutic areas.[1][4]

The 3-Fluorophenyl Ethanone Scaffold: A Privileged Structure

The 3-fluorophenyl ethanone core consists of an acetophenone structure where a fluorine atom is substituted at the meta-position of the phenyl ring. This specific arrangement offers a unique combination of electronic and steric properties. The fluorine atom's electron-withdrawing nature influences the reactivity of the aromatic ring and the adjacent carbonyl group, making it a versatile intermediate for further chemical modifications.[5] This scaffold serves as a foundational building block for creating libraries of diverse compounds with wide-ranging pharmacological potential.

Synthesis of 3-Fluorophenyl Ethanone Derivatives

The synthesis of the core 1-(3-fluorophenyl)ethanone and its derivatives can be achieved through several established chemical routes. A common and effective method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable electrophile like ketene.

A generalized synthetic workflow is illustrated below. For example, to create oxime derivatives, which have shown significant biological activity, the parent ethanone is reacted with a hydroxylamine salt.[6][7] The rationale for this step is that the resulting oxime ether group can enhance lipophilicity and modulate the compound's interaction with biological targets.[7]

Caption: Generalized workflow for the synthesis of trifluoromethyl acetophenone oximes.[6]

Diverse Biological Activities and Therapeutic Potential

Derivatives of the 3-fluorophenyl ethanone scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for several therapeutic applications.

Anticancer Activity

A significant body of research highlights the cytotoxic potential of these compounds against various cancer cell lines.

-

Broad-Spectrum Cytotoxicity: Fluorinated derivatives have shown potent activity against human breast cancer (MCF-7), lung cancer (A549), glioma (C6), and cervical cancer (HeLa) cell lines.[7][8][9]

-

Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis. Studies have shown that compounds like (20S)-7-(3-fluorophenyl)-10,11-methylenedioxy camptothecin can promote the production of reactive oxygen species (ROS), leading to cell death.[10]

-

Kinase Inhibition: Certain derivatives act as potent enzyme inhibitors. For example, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a selective Aurora Kinase B (AURKB) inhibitor, a key regulator of cell division that is often overexpressed in tumors.[11][12]

Anti-inflammatory and Antioxidant Effects

Several 3-fluorophenyl substituted compounds exhibit significant anti-inflammatory and antioxidant properties.

-

Enzyme Inhibition: Fluorinated sulfonic esters derived from acetophenones have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways.[8] Similarly, certain trifluoromethyl thioxanthene derivatives have shown potent inhibition of COX-2, another key inflammatory enzyme.[9]

-

Free Radical Scavenging: The ability to neutralize free radicals is a key component of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been used to quantify the free radical scavenging effect of these compounds, with some demonstrating IC50 values in the low micromolar range.[8]

Neurological and Antimicrobial Activities

The versatility of the scaffold extends to other therapeutic areas:

-

Cholinesterase Inhibition: N-acetylated fluorophenylalanine-based amides and esters have shown moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[13]

-

Dopamine and Serotonin Transporter Ligands: Structural analogs have been explored for their binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT), suggesting potential applications in treating stimulant abuse or other neurological disorders.[14]

-

Antimicrobial and Antifungal Activity: Some ester derivatives have demonstrated mild to moderate activity against Gram-positive bacteria, mycobacteria, and various fungal strains.[13]

Mechanistic Insights: A Closer Look at Apoptosis Induction

One of the primary mechanisms for the anticancer activity of 3-fluorophenyl ethanone derivatives is the induction of programmed cell death, or apoptosis. The process often involves intrinsic pathways triggered by cellular stress.

Caption: Simplified pathway of apoptosis induction by a cytotoxic agent.[10][15]

This pathway highlights a self-validating system. The initial trigger (the compound) leads to a measurable intermediate step (ROS production), which in turn causes a downstream event (mitochondrial stress) that culminates in the final, quantifiable outcome (apoptosis).

Quantitative Data Summary

The biological potential of these compounds is best understood through quantitative measures of their activity. The following table summarizes representative data from various studies.

| Compound Class | Target/Assay | Cell Line | IC50 Value | Reference |

| Fluorinated Sulfonic Ester | 5-LOX Inhibition | - | 10.48 µM | [8] |

| Fluorinated Sulfonic Ester | Antioxidant (DPPH) | - | 10.96 µM | [8] |

| Flavone Derivative | Cytotoxicity | MCF-7 | 6.96 µM | [8] |

| Flavone Derivative | Cytotoxicity | A549 | 6.42 µM | [8] |

| Pyrazole Oxime Ether | Cytotoxicity | C6 (Glioma) | 5.13 µM | [7] |

| Trifluoromethyl Thioxanthone | Cytotoxicity | HeLa | 87.8 nM | [9] |

| Trifluoromethyl Thioxanthone | COX-2 Inhibition | - | 6.5 - 27.4 nM | [9] |

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of 3-fluorophenyl ethanone derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: The core principle is that mitochondrial dehydrogenases in living cells will convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., C6, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[7]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antioxidant Activity (DPPH Assay)

This assay measures the capacity of a compound to act as a free radical scavenger.

Causality: DPPH is a stable free radical that has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the color fades to yellow. The degree of color change is proportional to the scavenging activity.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.

Future Directions and Conclusion

The 3-fluorophenyl substituted ethanone scaffold is a rich source of biologically active molecules with significant therapeutic potential, particularly in oncology and anti-inflammatory applications. The diverse activities observed are a direct result of the unique physicochemical properties imparted by the meta-positioned fluorine atom.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Optimization: Systematic modification of the ethanone side chain and the phenyl ring to enhance potency and selectivity for specific biological targets.

-

In Vivo Studies: Advancing the most promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential off-target activities.

References

- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus.

- 4′-Fluoroacetophenone. CymitQuimica.

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives

- Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S.

- Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

- Natural-derived acetophenones: chemistry and pharmacological activities. PMC.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed.

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.

- Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. PMC.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic

- Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. MDPI.

- Novel method to synthesize valuable fluorin

- 1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition.

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]

- 5. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 6. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Advanced Safety & Handling Protocol: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

The following technical guide provides an in-depth safety and handling analysis for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone , tailored for research and drug development environments.

CAS Number: 153529-18-1 Document Type: Technical Safety Guide (TSG) Version: 1.0 (Research Use Only) Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]

Executive Summary & Compound Identity

This guide transcends the standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) analysis to predict hazards for this specific deoxybenzoin derivative.[1] As a research intermediate often used in the synthesis of estrogen receptor modulators (SERMs) or flavonoid analogs, this compound requires handling protocols that account for its potential biological activity and physicochemical stability.[1]

Chemical Identification

| Parameter | Technical Specification |

| IUPAC Name | 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone |

| Common Name | 3'-Fluoro-4-methoxydeoxybenzoin |

| CAS Number | 153529-18-1 |

| Molecular Formula | C₁₅H₁₃FO₂ |

| Molecular Weight | 244.26 g/mol |

| SMILES | COc1ccc(cc1)C(=O)Cc2cccc(F)c2 |

| Structure Class | Deoxybenzoin / Diaryl Ethanone |

Physicochemical Profile (Predicted vs. Empirical)

Note: As a specialized research chemical, some values are derived from homologous series (SAR).

| Property | Value / Prediction | Causality / Note |

| Physical State | Solid (Crystalline powder) | High molecular symmetry and aromatic stacking typically yield solids at STP.[1] |

| Melting Point | 75°C – 95°C (Predicted) | Based on similar methoxy-deoxybenzoins; fluorine substitution often lowers MP slightly vs. H-analogs.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic nature (LogP ~3.[1]5) limits water solubility.[1] |

| Reactivity | Acidic | The methylene bridge (-CH₂-) is activated by the carbonyl and aryl groups, making it susceptible to deprotonation and oxidation.[1] |

Hazard Identification & GHS Classification

While specific toxicological data for CAS 153529-18-1 is limited, the Structure-Activity Relationship (SAR) for deoxybenzoins dictates the following precautionary GHS classification.

GHS Label Elements

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3] | Lipophilic organic solids can penetrate the stratum corneum, causing dermatitis.[1] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3] | Physical abrasion combined with chemical irritation of mucous membranes.[1] |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[1][2][3] | Fine dust inhalation triggers inflammatory response in bronchial tissues.[1] |

Precautionary Statements (Scientific Context)

-

P261: Avoid breathing dust/fume.[1] Rationale: Deoxybenzoins can possess biological activity (endocrine modulation); inhalation bypasses first-pass metabolism.[1]

-

P280: Wear protective gloves/eye protection.[1][2] Rationale: Fluorinated aromatics can exhibit enhanced skin permeation compared to non-fluorinated analogs.[1]

Operational Safety Workflow (Hierarchy of Controls)

The following diagram illustrates the decision matrix for handling this compound, prioritizing engineering controls over PPE.

Figure 1: Risk-based decision matrix for handling fluorinated deoxybenzoin derivatives.

Technical Handling & Experimental Protocols

Storage & Stability[1]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Reasoning: While likely stable at room temperature, the activated methylene group can undergo slow autoxidation to form the corresponding benzil (1,2-diketone) or peroxide species upon prolonged exposure to air and light.[1]

-

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

-

Reasoning: Prevents moisture absorption and oxidative degradation.[1]

-

-

Incompatibility: Strong oxidizing agents (e.g., KMnO₄, nitric acid) and strong bases (e.g., NaH, KOtBu).[1] Bases will deprotonate the

-carbon, potentially leading to uncontrolled aldol-type condensations.[1]

Spillage & Decontamination Protocol

In the event of a spill, standard sweeping is prohibited due to dust generation.[1]

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Wet Method: Cover the spill with a paper towel dampened with Ethyl Acetate or Acetone (solubilizes the lipophilic solid).[1]

-

Neutralize: No neutralization required (compound is neutral), but treat surface with a mild detergent after solvent cleanup to remove fluorinated residues.[1]

-

Disposal: Place waste in Halogenated Organic Waste containers. Note: Do not mix with non-halogenated waste streams as incineration protocols differ.[1]

First Aid & Toxicology (Mechanism-Based)

| Exposure Route | Immediate Action | Mechanistic Insight |

| Inhalation | Move to fresh air.[1][2][3] If wheezing occurs, administer oxygen.[1] | Fluorinated aromatics can cause delayed pulmonary edema in high concentrations, though unlikely with this solid.[1] |

| Skin Contact | Wash with soap and water for 15 min.[1] Do not use alcohol. | Alcohol acts as a permeation enhancer, potentially driving the lipophilic compound deeper into the dermis.[1] |

| Eye Contact | Rinse with water for 15 min.[1] Lift eyelids.[1] | Mechanical irritation from crystals can scratch the cornea; chemical irritation causes conjunctivitis.[1] |

| Ingestion | Rinse mouth. Do not induce vomiting. | Aspiration of foam/vomit into lungs is a higher risk than the oral toxicity of the compound itself.[1] |

Synthesis & Impurity Profile (For Process Chemists)

When sourcing or synthesizing CAS 153529-18-1, be aware of specific process-related impurities that affect safety and stability.

-

Synthesis Route: Friedel-Crafts Acylation of 3-fluorobenzene with 4-methoxyphenylacetic acid chloride (or vice versa).[1]

-

Key Impurities:

Purification Note

Recrystallization from Ethanol/Water (9:1) is the preferred method to remove ionic impurities (aluminum salts from Friedel-Crafts) and stabilize the solid form.[1]

Regulatory & Transport Information

-

US DOT: Not regulated as a dangerous good (Non-Hazardous for Transport) in small quantities.[1]

-

IATA: Not restricted.[1]

-

TSCA (USA): Likely not listed (R&D Exemption required).[1] This substance is intended solely for research and development by technically qualified individuals.

-

REACH (EU): Not registered.[1] Treat as a novel substance.[1][4]

References

-

PubChem Compound Summary. 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS 153529-18-1).[1][5] National Library of Medicine.[1] [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][Link][1]

-

Protheragen. Product Catalog: 2-(3-Fluorophenyl)-1-(4-Methoxyphenyl)ethanone.[1][5][6][7][8][Link][1]

Sources

- 1. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 2. fishersci.fr [fishersci.fr]

- 3. fishersci.com [fishersci.com]

- 4. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 5. biomart.cn [biomart.cn]

- 6. (E)-hex-2-enedioic acid - Protheragen [protheragen.ai]

- 7. m.biomart.cn [m.biomart.cn]

- 8. 2-(3-Fluorophenyl)-1-(4-Methoxyphenyl)ethanone - Protheragen [protheragen.ai]

Crystal structure analysis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Case Study: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary

This technical guide outlines the comprehensive protocol for the synthesis, crystallization, and structural analysis of 2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone . As a fluorinated deoxybenzoin derivative, this scaffold represents a critical intermediate in the development of estrogen receptor modulators (SERMs) and flavonoid analogs.

The presence of the fluorine atom at the meta position of the

Part 1: Chemical Context & Synthesis Protocol[1][2][3]

To obtain diffraction-quality crystals, high-purity synthesis is required to eliminate regioisomers that disrupt lattice formation. The optimal route utilizes a Friedel-Crafts acylation, ensuring regioselectivity at the para position of the anisole ring.

Optimized Synthesis Workflow

-

Reagents: Anisole (1.0 eq), (3-Fluorophenyl)acetyl chloride (1.05 eq), Anhydrous

(1.2 eq). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

-

Activation: Suspend anhydrous

in dry DCM at -

Acylation: Add (3-fluorophenyl)acetyl chloride dropwise. Stir for 30 minutes to form the acylium ion complex.

-

Addition: Add anisole dropwise, maintaining temperature

to prevent poly-acylation. -

Quench & Workup: Pour into ice/HCl mixture. Extract with DCM, wash with brine, and dry over

. -

Purification: Recrystallize crude solid from hot ethanol to remove ortho-acylated byproducts.

Yield Expectation: >85% Target Purity: >99.5% (HPLC) required for optical quality crystals.

Part 2: Crystallogenesis (Crystal Growth)

The flexibility of the ethanone bridge (

| Parameter | Method A (Standard) | Method B (High Quality) |

| Technique | Slow Evaporation | Liquid-Liquid Diffusion |

| Solvent System | Ethanol / Acetone (1:1) | DCM (Solvent) / Hexane (Antisolvent) |

| Temperature | Ambient ( | Low ( |

| Vessel | Scintillation vial (perforated cap) | Narrow NMR tube |

| Crystal Habit | Prisms or Plates | Block-like (preferred for XRD) |

| Timeframe | 2–4 Days | 7–14 Days |

Critical Insight: The 3-fluoro substituent increases lipophilicity. If crystals appear "oily" or amorphous, switch to a more polar antisolvent system (e.g., Methanol/Water) to force lattice ordering via hydrophobic packing.

Part 3: X-Ray Diffraction Data Collection[4]

For organic molecules containing light atoms (C, H, O, F), maximizing resolution is critical to accurately model the electron density around the fluorine atom.

Instrument Configuration

-

Radiation Source: Cu-K

( -

Detector: Hybrid Photon Counting (HPC) or CCD.

-

Temperature: 100 K (Cryostream).

-

Reasoning: Cooling is mandatory to reduce the thermal ellipsoids of the terminal methoxy group and the flexible methylene bridge, ensuring precise bond length determination.

-

Data Collection Strategy

-

Screening: Collect 30 frames to determine the unit cell and Bravais lattice. Expect Monoclinic (

) or Triclinic ( -

Strategy: Full sphere collection (redundancy > 4.0).

-

Resolution: Aim for

Å or better (

Part 4: Structure Solution & Refinement Workflow

This workflow ensures the resulting model is chemically sensible and statistically valid.

Figure 1: The crystallographic refinement loop. Note the iterative nature of the CheckCIF validation step.

Refinement Specifics for C15H13FO2

-

Disorder Handling: The methoxy group (

) may exhibit rotational disorder. If thermal ellipsoids are elongated, split the oxygen/carbon positions and refine site occupancy factors (SOF). -

Hydrogen Placement:

-

Aromatic H: HFIX 43 (0.95 Å)

-

Methylene (

): HFIX 23 (0.99 Å) -

Methoxy (

): HFIX 137 (0.98 Å) with torsion refinement to fit electron density.

-

-

Weighting Scheme: Update WGHT instruction in SHELXL until the Goodness of Fit (GoF) approaches 1.0.

Part 5: Supramolecular Analysis (Hirshfeld Surfaces)

Beyond the molecular geometry, the packing landscape determines the physicochemical properties (solubility, melting point). Modern analysis requires Hirshfeld surface generation to map interaction energies.

Key Interactions to Quantify

In fluorinated diarylethanones, the lattice is typically stabilized by a competition between:

-

Strong H-Bonds:

(Carbonyl acceptor). -

Weak H-Bonds:

(Fluorine acceptor). - -Stacking: Face-to-face or edge-to-face interactions between the electron-rich anisole ring and the electron-deficient fluorophenyl ring.

Protocol using CrystalExplorer

-

Import CIF: Load the refined structure.

-

Generate Surface: Map

(normalized contact distance).[1]-

Visual Cue: Red spots indicate contacts shorter than the sum of van der Waals radii (Strong interactions).

-

Expectation: Deep red spots near the Carbonyl Oxygen; lighter red/white spots near the Fluorine.

-

-

Fingerprint Plot: Generate the 2D plot (

vs-

Spikes: Look for sharp spikes at the bottom left, characteristic of

interactions. -

Wings: Look for "wings" in the plot representing

contacts.[2]

-

Data Presentation Table: Interaction Energies (Example) Calculated using CE-B3LYP/6-31G(d,p) energy model.

| Interaction Type | Distance (Å) | Energy (kJ/mol) | Dominant Force |

| 2.45 | -22.5 | Electrostatic | |

| 2.68 | -8.4 | Dispersion/Electrostatic | |

| 3.82 | -12.1 | Dispersion |

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

-

Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[2][1][3] CrystEngComm, 11(1), 19–32.

- Metrangolo, P., et al. (2016). "Fluorine in Supramolecular Chemistry and Crystal Engineering." Chemical Reviews, 116(3), 882-1016. (Grounding for F-interaction analysis).

-

CCDC (Cambridge Crystallographic Data Centre). "Mercury & EnCIFer Software."

-

CrystalExplorer. "Software for Hirshfeld Surface Analysis." University of Western Australia.

Sources

- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Cyclization Protocols for 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

This Application Note provides a comprehensive technical guide for the cyclization of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS 153529-18-1). This deoxybenzoin derivative is a privileged scaffold in medicinal chemistry, serving as a critical precursor for 2,3-diarylindoles (COX-2 inhibitors, estrogen receptor modulators) and 2,4,5-trisubstituted imidazoles (p38 MAP kinase inhibitors).

Executive Summary & Chemical Logic

The substrate 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (hereafter Compound 1 ) possesses a 1,2-diaryl-2-oxoethane skeleton. Its chemical reactivity is defined by the electrophilic carbonyl at position 1 and the nucleophilic, acidic methylene at position 2.

Strategic cyclization of Compound 1 allows access to two distinct, high-value pharmacophores:

-

Fischer Indole Synthesis: Direct cyclization with arylhydrazines to yield 2,3-diarylindoles . This transformation sets the 4-methoxyphenyl group at C2 and the 3-fluorophenyl group at C3 of the indole core.

-

Imidazole Assembly: Oxidative activation to the 1,2-diketone (benzil) followed by multicomponent condensation to yield 2,4,5-trisubstituted imidazoles .

This guide details the protocols for both pathways, prioritizing regiochemical control and yield optimization.

Pathway A: Fischer Indole Cyclization

Target: 2-(4-Methoxyphenyl)-3-(3-fluorophenyl)-1H-indole derivatives. Mechanism: Acid-catalyzed condensation, [3,3]-sigmatropic rearrangement, and ammonia elimination.

Mechanistic Insight

The reaction proceeds via the formation of an arylhydrazone.[1] The key regiochemical determinant is the formation of the ene-hydrazine intermediate. Since Compound 1 has only one set of enolizable

-

C1 (Carbonyl)

Becomes Indole C2 . -

C2 (Methylene)

Becomes Indole C3 .

Experimental Protocol (Standardized)

Reagents:

-

Substrate: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone (1.0 equiv)[2]

-

Reagent: Phenylhydrazine hydrochloride (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)[3]

-

Catalyst: Zinc Chloride (ZnCl

, anhydrous) - Optional for difficult substrates

Step-by-Step Methodology:

-

Hydrazone Formation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound 1 (10 mmol, 2.44 g) in Glacial AcOH (20 mL).

-

Addition: Add Phenylhydrazine hydrochloride (11 mmol, 1.59 g) in one portion.

-

Cyclization (Thermal): Heat the reaction mixture to 110°C (Reflux) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).

-

Checkpoint: The intermediate hydrazone may appear transiently; complete conversion is marked by the disappearance of the hydrazone and formation of a fluorescent indole spot.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into crushed ice (100 g) with vigorous stirring. The crude indole often precipitates as a solid.

-

If solid forms: Filter, wash with water (3 x 50 mL) and cold ethanol (10 mL).

-

If oil forms: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash organic layer with Sat. NaHCO

(to remove AcOH), then Brine. Dry over Na

-

-

Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

Yield Expectation: 75–85%

Key Spectroscopic Marker: Disappearance of C=O stretch (1680 cm

Pathway B: Oxidative Cyclization to Imidazoles

Target: 4-(4-Methoxyphenyl)-5-(3-fluorophenyl)-2-substituted-1H-imidazole. Relevance: Core scaffold for p38 MAP Kinase inhibitors (e.g., SB-203580 analogs).

Mechanistic Insight

Direct condensation of Compound 1 to an imidazole is inefficient. The protocol requires a Step 1 Oxidation to the 1,2-diketone (Benzil derivative), followed by a Step 2 Radziszewski Condensation with an aldehyde and ammonium acetate.

Experimental Protocol

Step 1: Selenium Dioxide Oxidation

-

Setup: Dissolve Compound 1 (10 mmol) in 1,4-Dioxane (30 mL) and Water (1 mL).

-

Oxidation: Add Selenium Dioxide (SeO

, 15 mmol). -

Reflux: Heat to reflux (100°C) for 6 hours. Metallic selenium (black solid) will precipitate.

-

Filtration: Filter hot through Celite to remove selenium. Evaporate solvent to yield the crude 1-(3-fluorophenyl)-2-(4-methoxyphenyl)ethane-1,2-dione .

Step 2: One-Pot Cyclization (The Debus-Radziszewski Reaction)

Reagents:

-

Crude Diketone (from Step 1)

-

Aldehyde (R-CHO, e.g., Benzaldehyde or 4-Pyridylcarboxaldehyde) (1.0 equiv)

-

Ammonium Acetate (NH

OAc) (4.0 equiv) -

Solvent: Glacial Acetic Acid[3]

Methodology:

-

Mixing: Combine the Diketone (5 mmol), Aldehyde (5 mmol), and NH

OAc (20 mmol) in Glacial AcOH (15 mL). -

Reaction: Heat to 100–110°C for 4 hours under Nitrogen.

-

Quench: Pour the cooled mixture into ice-water (100 mL). Neutralize with Ammonium Hydroxide (NH

OH) to pH ~8. -

Isolation: The imidazole product usually precipitates as a yellow/orange solid. Filter and wash with water.

-

Purification: Recrystallization from Acetonitrile or Column Chromatography (DCM/MeOH).

Data Summary & Comparison

| Parameter | Fischer Indole Synthesis | Imidazole Synthesis (2-Step) |

| Product Core | Indole (Fused bicyclic) | Imidazole (Monocyclic) |

| Key Reagent | Arylhydrazine | SeO |

| Atom Economy | High (Loss of NH | Moderate (Loss of H |

| Regiocontrol | High: 4-MeO-Ph @ C2, 3-F-Ph @ C3 | Variable: 4/5 tautomers are identical in solution |

| Primary Application | COX-2 Inhibitors, SERMs | p38 Kinase Inhibitors, Fluorescence Probes |

Visualized Reaction Pathways

Caption: Divergent synthesis pathways from the deoxybenzoin scaffold to privileged heterocycles.

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. [Overview of Mechanism and Regiochemistry].

- Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 2,4,5-trisubstituted imidazoles as highly potent p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 45(13), 2733-2740. [Context for Imidazole Synthesis].

- Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

- Radziszewski, B. (1882). "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary

This application note details the microwave-assisted synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone , a functionalized deoxybenzoin scaffold critical in the development of selective estrogen receptor modulators (SERMs), COX-2 inhibitors, and antimicrobial agents.

Unlike conventional thermal heating, which often leads to prolonged reaction times and significant side-product formation (e.g., chalcones via uncontrolled aldol condensation), microwave irradiation offers rapid volumetric heating. This guide presents two distinct, self-validating protocols:

-

Method A (Precision Route): Palladium-Catalyzed

-Arylation.[1][2] Ideal for late-stage functionalization and drug discovery libraries. -

Method B (Scale-Up Route): Friedel-Crafts Acylation. Ideal for gram-scale synthesis using cost-effective precursors.

Retrosynthetic Analysis & Strategy

The target molecule can be deconstructed into two primary logical disconnections. The choice of route depends on the availability of starting materials and the specific stage of drug development.

Figure 1: Retrosynthetic map contrasting the Palladium-catalyzed approach (Route A) and the Friedel-Crafts approach (Route B).

Protocol A: Pd-Catalyzed -Arylation (Recommended)

This route is preferred for medicinal chemistry applications due to its high functional group tolerance and the avoidance of harsh Lewis acids. It utilizes the Buchwald-Hartwig type chemistry adapted for ketone enolates.

Reaction Scheme

Reagents: 4-Methoxyacetophenone + 1-Bromo-3-fluorobenzene

Catalyst: Pd(OAc)₂ / Xantphos

Base: Sodium tert-butoxide (

Equipment & Setup

-

Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

-

Vessel: 10 mL pressure-rated borosilicate glass vial with a crimp cap and PTFE/silicone septum.

-

Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a glovebox or under argon flow, charge the microwave vial with

(2.2 mg, 0.01 mmol, 1 mol%) and Xantphos (11.6 mg, 0.02 mmol, 2 mol%). Add 1 mL of anhydrous toluene and stir for 5 minutes until a clear yellow/orange solution forms.-

Why: Pre-forming the active Pd(0)-ligand complex prevents catalyst decomposition before the reaction starts.

-

-

Reagent Addition: Add 4-Methoxyacetophenone (150 mg, 1.0 mmol), 1-Bromo-3-fluorobenzene (192 mg, 1.1 mmol), and

(144 mg, 1.5 mmol). -

Solvent Fill: Add remaining toluene (3 mL) to reach a total volume of 4 mL.

-

Sealing: Crimp the cap immediately. Purge the headspace with argon for 30 seconds via needle.

-

Microwave Irradiation:

-

Temperature: 120°C

-

Hold Time: 20 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Stirring: High (magnetic stir bar essential)

-

Power: Dynamic (Max 200W)

-

-

Work-up: Cool to room temperature (compressed air cooling). Dilute with ethyl acetate (10 mL) and filter through a celite pad to remove palladium black and inorganic salts.

-

Purification: Concentrate filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 90:10).

Mechanistic Workflow (Self-Validating Logic)

Figure 2: Catalytic cycle for the Pd-catalyzed

Protocol B: Friedel-Crafts Acylation (Scale-Up)

This route utilizes the electron-rich nature of anisole to undergo electrophilic aromatic substitution. While traditional methods use stoichiometric

Reaction Scheme

Reagents: Anisole + 3-Fluorophenylacetyl chloride

Catalyst: Aluminum Chloride (

Step-by-Step Procedure

-

Preparation: In a 30 mL microwave vial, dissolve 3-Fluorophenylacetyl chloride (1.72 g, 10 mmol) in 5 mL of dry DCE.

-

Catalyst Addition: Cool the vial in an ice bath (0°C). Slowly add anhydrous

(1.46 g, 11 mmol) in small portions.-

Caution: Exothermic reaction. Evolution of HCl gas. Perform in a fume hood.

-

-

Substrate Addition: Add Anisole (1.08 g, 10 mmol) dropwise.

-

Microwave Irradiation:

-

Temperature: 100°C

-

Hold Time: 10 minutes

-

Power: Dynamic (Max 300W)

-

-

Quenching: Pour the hot reaction mixture slowly into a beaker containing 50 g of crushed ice/HCl mixture to decompose the aluminum complex.

-

Extraction: Extract with Dichloromethane (3 x 20 mL). Wash organic layer with saturated

and Brine. -

Isolation: Dry over

, filter, and evaporate. Recrystallize from Ethanol/Hexane.

Results & Characterization Data

The following data represents expected values based on validated literature for this structural class.

| Parameter | Method A (Pd-Catalyzed) | Method B (Friedel-Crafts) |

| Yield | 85 - 92% | 75 - 82% |

| Purity (HPLC) | >98% | >95% (isomer separation may be req.) |

| Reaction Time | 20 mins | 10 mins |

| Regioselectivity | 100% (Structural control) | ~95% para (Electronic control) |

| Appearance | White crystalline solid | Off-white solid |

Spectroscopic Validation (Expected):

-

NMR (400 MHz,

- NMR: Characteristic carbonyl peak at ~196 ppm; Methylene carbon at ~45 ppm.

-

MS (ESI): m/z 245.1

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete enolate formation | Increase base equivalents to 2.0 eq; Ensure |

| Pd Black Precipitation | Catalyst decomposition | Switch solvent to 1,4-Dioxane; Increase ligand:Pd ratio to 2.5:1. |

| Positional Isomers (Method B) | Ortho-acylation | Increase steric bulk of solvent or lower temperature to 80°C (kinetic control). |

| Chalcone Formation | Side reaction | CRITICAL: Ensure starting material is not an aldehyde. Confirm reagents are ketone + halide (Method A) or anisole + acid chloride (Method B). |

References

-

Microwave-Assisted Synthesis of Deoxybenzoins: Kumar, S., et al. "Synthesis of Deoxybenzoins Using Microwave Irradiations under Solvent Free Condition."[4] Asian Journal of Chemistry, vol. 20, no. 6, 2008. Link

-

Pd-Catalyzed Alpha-Arylation: Fox, J. M., et al. "Palladium-Catalyzed α-Arylation of Ketones."[1][3] Journal of the American Chemical Society, vol. 122, no.[1] 7, 2000, pp. 1360–1370. Link

-

Microwave Effect on Friedel-Crafts: Okada, Y., & Fujitsu, A. "Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction."[5] Green and Sustainable Chemistry, vol. 10, 2020.[5][6] Link

-

General Protocol for Acetophenone Arylation: Caminos, D. A., et al. "Microwave role in the thermally induced SRN1 reaction for α-arylation of ketones."[7] RSC Advances, 2015.[7] Link

Sources

- 1. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]

- 6. ajrconline.org [ajrconline.org]

- 7. Microwave role in the thermally induced SRN1 reaction for α-arylation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone by Recrystallization

Welcome to the technical support guide for the purification of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this target compound through recrystallization. As a diarylethanone derivative, this molecule possesses structural features—a ketone, an ether, a fluorinated aromatic ring, and a methoxy-substituted aromatic ring—that dictate its solubility and crystallization behavior.

This guide moves beyond a simple, rigid protocol. Instead, it provides a comprehensive framework for developing a robust, self-validating recrystallization procedure and offers in-depth troubleshooting for the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental concepts and strategic considerations for developing a successful recrystallization protocol.

Q1: What is the underlying principle of recrystallization for purifying 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[1] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[3][4]

Q2: What are the essential characteristics of an ideal solvent for this specific compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[1][5] Based on the structure of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, which imparts moderate polarity, the ideal solvent should exhibit the following characteristics:

-

High Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.[5][6]

-

Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold (room temperature or in an ice bath) to ensure a good recovery yield.[5][6][7]

-

Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the pure compound to prevent it from "oiling out" instead of crystallizing.[6] It should also be volatile enough to be easily removed from the purified crystals during drying.[5][6]

-

Inertness: The solvent must not react chemically with the compound.[7]

-

Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed by hot filtration).[5][7]

Q3: How can I predict a good starting solvent without prior data?

The principle of "like dissolves like" is a powerful guide.[6] Our target molecule has both polar (ketone, ether) and non-polar (aromatic rings) characteristics. Therefore, solvents of intermediate polarity are excellent starting points.

-

Good Candidates: Alcohols (ethanol, methanol, isopropanol) are often effective for compounds with similar functional groups.[6] Esters like ethyl acetate and ketones like acetone are also logical choices.[2]

-